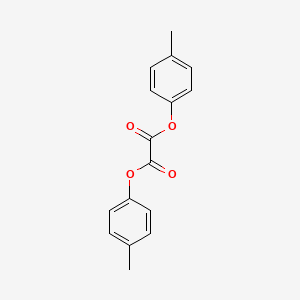

Bis(3-methylphenyl)oxalate

Description

Contextualization within Oxalate (B1200264) Diester Chemistry

Bis(3-methylphenyl)oxalate belongs to the broader class of organic compounds known as diaryl oxalates (DAOs). ontosight.ai These molecules are characterized by a central oxalate core (–O–C(=O)–C(=O)–O–) bonded to two aryl groups. ontosight.ai The general structure and high reactivity of the oxalate moiety make DAOs significant as versatile intermediates in organic synthesis and as key components in chemiluminescent systems. ontosight.ai

The synthesis of diaryl oxalates can be achieved through several established chemical routes. A common and direct method involves the reaction of a substituted phenol (B47542) with oxalyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. publish.csiro.audtic.mil Another significant industrial process is the disproportionation of an alkylaryl oxalate, which itself is formed via an ester interchange reaction between a dialkyl oxalate and a phenol compound. google.com These synthetic pathways allow for the creation of a diverse library of DAO derivatives by modifying the substituents on the aryl rings. ontosight.ai The specific properties of each DAO, such as its reactivity and solubility, are largely dictated by the electronic and steric nature of these substituents.

The utility of DAOs extends to their use as reagents in synthetic organic chemistry. For instance, they can react with aromatic carboxylic acids to produce aromatic carboxylic esters in high yields under moderate conditions, demonstrating their value as activating agents. lew.ro

Table 1: General Properties and Synthesis of Diaryl Oxalates

| Characteristic | Description |

|---|---|

| Core Structure | Two aryl groups attached to a central oxalate moiety [(ArO)(Ar'O)C(O)C(O)O]. ontosight.ai |

| Key Synthesis Methods | 1. Reaction of a phenol with oxalyl chloride. publish.csiro.audtic.mil 2. Disproportionation of alkylaryl oxalates. google.com 3. Direct esterification of oxalic acid with a phenol. google.com | | Primary Reactivity | The oxalate functional group is highly reactive, making DAOs useful as chemical intermediates. ontosight.ai The aryl groups act as leaving groups in many key reactions. | | Major Application | Key reagents in peroxyoxalate chemiluminescence (POCL) systems. thno.orgarkat-usa.org | | Tunability | Chemical and physical properties can be fine-tuned by altering the substituents on the aryl rings. ontosight.ai |

Evolution of Research Trajectories for this compound and Analogues

The research trajectory for diaryl oxalates is intrinsically linked to the development of peroxyoxalate chemiluminescence (POCL), one of the most efficient non-enzymatic chemical light-producing systems known. arkat-usa.orgmdpi.com This reaction involves the base-catalyzed oxidation of a diaryl oxalate by hydrogen peroxide, which generates a high-energy intermediate, presumed to be 1,2-dioxetanedione. thno.orgmdpi.com This intermediate then excites a fluorescent molecule (a fluorophore or activator), which releases visible light upon relaxation. mdpi.comrsc.org

Initial research in the 1960s focused on highly reactive oxalates with electron-withdrawing substituents on the aryl rings, as these were found to produce the highest light yields. arkat-usa.orgacs.org Compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) became the standard reagents for POCL due to their high chemiluminescence quantum yields. arkat-usa.orgchemedx.org These esters were instrumental in establishing the fundamental principles of the peroxyoxalate reaction and its analytical applications. arkat-usa.orgacs.org

Over time, research evolved to synthesize and evaluate a wider array of diaryl oxalate analogues to achieve different objectives. This included a search for oxalates with enhanced stability, greater solubility in various solvents, and improved safety profiles. dtic.milchemedx.orgresearchgate.net The focus expanded from merely maximizing light intensity to controlling the kinetics of the light emission, for applications requiring long-lasting, low-intensity light. publish.csiro.auresearchgate.net This led to the synthesis of oxalates with a range of different substituents, including alkyl, alkoxy, and varied halogen patterns. publish.csiro.auresearchgate.net

Within this evolving landscape, the study of less-activated oxalates, such as this compound and its isomer bis(4-methylphenyl)oxalate (BMePO), became important for mechanistic investigations. nih.gov By using oxalates with varying reactivity, researchers could probe the kinetics of the POCL reaction in greater detail. nih.gov More recently, a significant research trend has been the development of "greener" and safer oxalate diesters for use in educational demonstrations and other applications, moving away from halogenated phenols. chemedx.org Analogues derived from naturally occurring phenols like vanillin (B372448) and methyl salicylate (B1505791) have been synthesized as more environmentally benign alternatives to TCPO. chemedx.org The study of simple, non-halogenated analogues like this compound contributes to this broader understanding of structure-activity relationships that drives the design of next-generation chemiluminescent materials. chemedx.org

Table 2: Physicochemical Data for Bis(methylphenyl)oxalate Isomers

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isomer Position | PubChem CID |

|---|---|---|---|---|

| Bis(2-methylphenyl)oxalate | C₁₆H₁₄O₄ | 270.28 | ortho | 6421528 nih.gov |

| This compound | C₁₆H₁₄O₄ | 270.28 | meta | 17747611 nih.gov |

| Bis(4-methylphenyl)oxalate | C₁₆H₁₄O₄ | 270.28 | para | 2777170 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

bis(4-methylphenyl) oxalate |

InChI |

InChI=1S/C16H14O4/c1-11-3-7-13(8-4-11)19-15(17)16(18)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

InChI Key |

AHXJGDRTHIUPPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Bis 3 Methylphenyl Oxalate

Advanced Synthetic Routes to Bis(3-methylphenyl)oxalate and its Structural Analogues

The formation of this compound is typically achieved through standard esterification reactions, but advanced methodologies offer improved yields, purity, and scalability. The primary approaches involve the direct reaction of 3-cresol (3-methylphenol) with an oxalic acid derivative or the transesterification of a simpler dialkyl oxalate (B1200264).

Chemo- and Regioselective Synthesis Strategies

The synthesis of unsymmetrical diaryl oxalates requires high chemo- and regioselectivity, but for symmetrical esters like this compound, the primary challenge lies in achieving high conversion and purity. Two principal methods are commonly employed.

Oxalyl Chloride-Mediated Synthesis: A highly efficient route involves the reaction of oxalyl chloride with two equivalents of 3-cresol. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct. The reaction is rapid, often proceeding to completion at room temperature within a few hours, and generally results in a high-purity product, as the formation of water is avoided, simplifying the purification process.

Acid-Catalyzed Esterification: The classic Fischer esterification, reacting oxalic acid directly with 3-cresol, can also be used. This method requires an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), and elevated temperatures to drive the reaction towards completion by removing the water byproduct, often through azeotropic distillation with a solvent like toluene. While cost-effective, this method may require longer reaction times and more rigorous purification compared to the oxalyl chloride route.

| Method | Acylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Oxalyl Chloride-Mediated | Oxalyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to Room Temp. | 92–95% |

| Acid-Catalyzed Esterification | Oxalic Acid | p-Toluenesulfonic acid (p-TsOH) | Toluene | 110–120°C (Reflux) | 85–90% |

Catalytic Approaches in this compound Formation

Catalytic methods are central to developing more sustainable and efficient syntheses. For diaryl oxalates, catalytic transesterification is a prominent strategy, offering an alternative to the use of highly reactive or corrosive starting materials.

Heterogeneous Catalysis: The transesterification of dimethyl oxalate with phenols can be effectively catalyzed by heterogeneous catalysts. For instance, studies on the synthesis of diphenyl oxalate have shown that titanium silicalite-1 (TS-1) zeolite is an excellent catalyst. ccspublishing.org.cn The Lewis acid sites on the TS-1 catalyst are the active centers for the reaction, and their weak acidity contributes to high selectivity for the desired diaryl oxalate over potential byproducts. ccspublishing.org.cn This methodology is directly applicable to the synthesis of this compound from dimethyl oxalate and 3-cresol, offering advantages in catalyst separation and reusability.

Phase-Transfer Catalysis: A novel, one-step process for synthesizing diaryl oxalates involves the reaction of potassium oxalate with an appropriate benzyl (B1604629) or aryl halide under phase-transfer catalysis (PTC) conditions. For a related compound, bis(4-methylbenzyl) oxalate, the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in a solvent like dimethylformamide (DMF) has been shown to be highly effective, producing the final product in high yield. This approach avoids the need for expensive metal catalysts and is well-suited for industrial-scale production.

| Catalytic Method | Reactants | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Dimethyl Oxalate + Phenol (B47542) | TS-1 Zeolite | High selectivity, reusable catalyst, simplified purification. | ccspublishing.org.cn |

| Phase-Transfer Catalysis | Potassium Oxalate + Benzyl Halide | Tetrabutylammonium Bromide (TBAB) | Cost-effective, avoids metal catalysts, suitable for industrial scale. |

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The primary synthetic routes to this compound follow well-established organic reaction mechanisms.

Oxalyl Chloride Route Mechanism: This reaction proceeds via a nucleophilic acyl substitution. The highly electrophilic carbonyl carbons of oxalyl chloride are attacked by the nucleophilic hydroxyl group of 3-cresol. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. This process occurs twice. The base (triethylamine) serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Fischer Esterification Mechanism: This acid-catalyzed process begins with the protonation of a carbonyl oxygen on oxalic acid, which activates the carbonyl group toward nucleophilic attack. The hydroxyl group of 3-cresol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester product. The reaction is reversible, and the removal of water is essential to drive the equilibrium toward the product side.

Transesterification Mechanism: In the TS-1 catalyzed transesterification, the Lewis acid sites on the catalyst are believed to coordinate with the carbonyl oxygen of dimethyl oxalate, increasing its electrophilicity. ccspublishing.org.cn This facilitates the nucleophilic attack by the phenol. The reaction proceeds through an intermediate, leading to the displacement of methanol (B129727) and the formation of the new aryl ester bond. The high selectivity is attributed to the specific steric environment and the nature of the weak acid sites within the zeolite framework. ccspublishing.org.cn

Post-Synthetic Modifications and Functionalization of this compound

While often used as a reactive intermediate itself, the this compound molecule can theoretically undergo further modifications. These transformations can be divided into derivatization of the aromatic rings and reactions involving the oxalate core.

Site-Specific Derivatization Strategies

The two 3-methylphenyl rings in the molecule are susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6). Controlling the stoichiometry of the electrophile could potentially allow for mono- or di-substitution on each ring, although achieving high selectivity for a single isomer could be challenging due to the multiple activated sites. Such modifications would produce novel diaryl oxalate derivatives with altered electronic properties and reactivity.

Exploration of Novel Reaction Pathways for this compound Transformation

The oxalate ester functionality is not merely a linker but an active participant in several advanced chemical transformations.

Peroxyoxalate Chemiluminescence: Diaryl oxalates are key components in peroxyoxalate chemiluminescence, the chemical reaction that powers commercial light sticks. umz.ac.ir Mechanistic studies on analogues like bis(4-methylphenyl)oxalate (BMePO) show that the reaction involves a base-catalyzed interaction with hydrogen peroxide. researchgate.netresearchgate.net This reaction forms a high-energy intermediate, often proposed to be a 1,2-dioxetanedione. This intermediate then decomposes, transferring its energy to a fluorescent dye molecule, which emits light. umz.ac.ir The electronic nature of the aryl group is critical; electron-withdrawing groups enhance the reaction, while electron-donating groups like the methyl group in this compound result in less efficient chemiluminescence compared to highly activated esters like bis(2,4,6-trichlorophenyl)oxalate (TCPO). google.com

Radical Generation for C-C Bond Formation: Recent advances in photoredox catalysis have utilized alkyl oxalates as precursors for generating alkyl radicals. nih.gov In a similar vein, diaryl oxalates can participate in novel transformations. Synergistic photoredox and nickel catalysis can achieve the intermolecular, regioselective syn-alkylarylation of terminal alkynes. nih.gov In such a pathway, the diaryl oxalate could potentially serve as the arylating agent. More commonly, the oxalate moiety itself is used as a radical precursor. For instance, tertiary alkyl oxalates, upon single-electron oxidation by a photoexcited catalyst, fragment with the loss of two molecules of CO₂, generating an alkyl radical that can engage in further bond-forming reactions. nih.gov This highlights the potential of the oxalate core as a functional group for initiating radical cascade reactions. rsc.org

Elucidation of Reaction Mechanisms and Kinetics Involving Bis 3 Methylphenyl Oxalate

Detailed Mechanistic Studies of Peroxyoxalate Chemiluminescence Involving Bis(3-methylphenyl)oxalate and Related Oxalates

The fundamental reaction sequence involves the oxidation of the aryl oxalate (B1200264) ester to generate a high-energy intermediate (HEI). researchgate.net This unstable intermediate then interacts with a fluorophore, transferring energy to excite it. As the excited fluorophore relaxes to its ground state, it emits a photon. wikipedia.org The reaction can supply a significant amount of energy, up to 440 kJ/mol, capable of exciting a wide range of fluorescent compounds. wikipedia.org

The general mechanism is outlined as follows:

Nucleophilic attack: Hydrogen peroxide, often activated by a base catalyst, attacks one of the carbonyl carbons of the diaryl oxalate.

Formation of a peroxyoxalate intermediate: This initial attack leads to the displacement of a phenolate (B1203915) group and the formation of a peroxyoxalate species.

Intramolecular cyclization: The peroxyoxalate intermediate undergoes intramolecular cyclization to form a highly unstable, four-membered ring intermediate, the 1,2-dioxetanedione. researchgate.netwikipedia.org

Decomposition and CIEEL: The 1,2-dioxetanedione decomposes into two molecules of carbon dioxide. In the presence of a fluorophore (F), this decomposition proceeds via the CIEEL mechanism:

An electron is transferred from the fluorophore to the 1,2-dioxetanedione, forming a radical ion pair [F•+... (C₂O₄)•-].

The dioxetanedione radical anion rapidly decomposes into two molecules of CO₂ and a radical cation of the fluorophore.

The energy released in this process is used to promote the fluorophore radical cation to an electronically excited state (F*).

The excited fluorophore then emits light as it returns to its ground state.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Kinetic studies of the peroxyoxalate reaction provide insight into the factors controlling the rate of light emission. The reaction rate is influenced by the concentration of the oxalate ester, hydrogen peroxide, the catalyst, and the fluorophore. researchgate.netresearchgate.net Kinetic analyses have been performed on various diaryl oxalates, such as bis(2,4,6-trichlorophenyl)oxalate (TCPO) and bis(4-methylphenyl)oxalate, which serve as models for understanding the behavior of this compound. nih.govresearchgate.net

The reaction kinetics are consistent with a mechanism where the initial step is a base-catalyzed substitution of hydrogen peroxide for a phenolate group on the oxalate ester. researchgate.net In systems using imidazole (B134444) as a catalyst, the reaction between the oxalate ester and imidazole to form an oxalyldiimidazole intermediate can be the rate-determining step. researchgate.net This is followed by a reaction with hydrogen peroxide to form a peracid-like derivative. researchgate.net

Pseudo-first-order rate constants can be determined by keeping either the hydrogen peroxide or the oxalate ester concentration in large excess. researchgate.net Studies have shown that the observed rate constant (k_obs) for light emission often shows a dependence on both peroxide and base concentrations, sometimes exhibiting saturation kinetics at high concentrations of these reagents. researchgate.net This suggests that a step following the initial nucleophilic attack, possibly the intramolecular cyclization, can become rate-limiting under certain conditions. researchgate.net The kinetics can be followed by monitoring either the chemiluminescence intensity over time or the release of the corresponding phenol (B47542) (e.g., 3-methylphenol) via absorption spectroscopy. researchgate.net

The table below summarizes kinetic parameters for related peroxyoxalate systems, illustrating the influence of reaction components.

| Oxalate Ester | Catalyst | Medium | Key Kinetic Finding | Reference |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Imidazole | Acetonitrile/water | Reaction kinetics distinguish two separate pathways for the chemiluminescent reaction. | researchgate.net |

| TCPO, Bis(4-methylphenyl)oxalate | Sodium Salicylate (B1505791) | 1,2-dimethoxyethane/water | Salicylate acts as a nucleophilic catalyst, and the reaction shows saturation behavior at high peroxide and base concentrations. | nih.govresearchgate.net |

| Bis(2-nitrophenyl)oxalate (2-NPO) | Imidazole | Acetonitrile/water | The time required to reach maximum intensity (t_Imax) is a key parameter in kinetic analysis. | researchgate.net |

This table is illustrative of kinetic studies on related aryl oxalates, as specific data for this compound is not detailed in the provided search results.

Catalysis and Co-Reactivity in Chemiluminescent Systems

Catalysis is a cornerstone of the peroxyoxalate reaction, significantly enhancing the rate of light emission. While the reaction can proceed without a catalyst, it is generally much faster in the presence of a base. wikipedia.org Various catalysts have been investigated, with imidazoles and salicylates being particularly effective. researchgate.netnih.govdiva-portal.org

The catalyst can function in several ways:

General Base Catalysis: The catalyst can deprotonate hydrogen peroxide, increasing its nucleophilicity towards the oxalate ester. researchgate.net

Nucleophilic Catalysis: The catalyst can directly attack the oxalate ester, forming a more reactive intermediate that then reacts with hydrogen peroxide. Imidazole, for instance, reacts with diaryl oxalates to form a highly reactive 1,1'-oxalyldiimidazole (B102452) intermediate. researchgate.netdiva-portal.org

Studies on bis(2,4,6-trichlorophenyl)oxalate (TCPO) have shown that various substituted imidazoles can catalyze the reaction, although none were found to be more efficient than imidazole itself. diva-portal.org Spectrophotometric measurements indicated the formation of an intermediate with most catalysts; intermediates that were more stable or formed at lower concentrations resulted in reduced catalytic efficiency. diva-portal.org The combination of a nucleophilic catalyst with a non-nucleophilic co-catalyst can also be employed to optimize the reaction, where the co-catalyst's role is primarily to deprotonate the active nucleophile. diva-portal.org

Salicylate has been shown to be an effective catalyst, particularly in aqueous media. nih.gov Mechanistic studies suggest that salicylate functions as a nucleophilic catalyst, attacking the oxalate ester to form a reactive acylal intermediate. researchgate.net

Investigation of Ester Cleavage and Transesterification Mechanisms

Diaryl oxalates like this compound can undergo ester cleavage and transesterification reactions, which are fundamental processes in organic chemistry. Transesterification, the exchange of the alcohol group of an ester with another alcohol, is a key reaction for synthesizing different oxalate esters. chembk.comccspublishing.org.cn

The production of diaryl oxalates can be achieved through a two-step process involving transesterification followed by disproportionation. google.com

Transesterification: A dialkyl oxalate (e.g., dimethyl oxalate) reacts with a phenol (e.g., 3-methylphenol) in the presence of an ester interchange catalyst. This equilibrium reaction produces an alkylaryl oxalate (e.g., methyl 3-methylphenyl oxalate) and an alcohol (e.g., methanol), which is removed to drive the reaction forward. google.com

Disproportionation: The resulting alkylaryl oxalate is then heated, often with a catalyst, causing it to disproportionate into the desired diaryl oxalate (this compound) and the starting dialkyl oxalate (dimethyl oxalate). google.com

Heterogeneous catalysts, such as those based on titanium silicalite (TS-1), have been shown to be effective for the transesterification of dimethyl oxalate with phenol to produce diphenyl oxalate. ccspublishing.org.cn The active sites for this reaction are believed to be the Lewis acid sites on the catalyst. ccspublishing.org.cn The high selectivity of such catalysts is attributed to their weak acid sites. ccspublishing.org.cn

The general mechanism for acid-catalyzed transesterification involves:

Protonation of a carbonyl oxygen of the oxalate ester by the acid catalyst.

Nucleophilic attack by the incoming alcohol (e.g., a different phenol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer and subsequent elimination of the original alcohol group (e.g., 3-methylphenol) to yield the new ester product.

Exploration of Radical-Mediated Pathways and Photochemical Reactivity

Beyond their role in chemiluminescence, diaryl oxalates such as this compound are valuable precursors for generating radicals, particularly under photochemical conditions. rsc.orgnih.gov The absorption of light can induce the cleavage of bonds within the oxalate molecule, initiating radical-based reaction pathways.

Upon photolysis, diaryl oxalates can serve as a convenient and stable unimolecular source of aryloxyl radicals (ArO•). rsc.orgnih.gov The process involves the photochemical cleavage of the ester bond, followed by decarboxylation. This reactivity makes them useful tools in studies of radical chemistry. nih.gov

In the context of photoredox catalysis, oxalates can participate in single-electron transfer (SET) processes. researchgate.netnih.gov For instance, the oxalate dianion (C₂O₄²⁻) can be oxidized to form the oxalate radical anion (C₂O₄•⁻), which rapidly decomposes to produce a CO₂ molecule and a CO₂ radical anion (CO₂•⁻). researchgate.netacs.org The CO₂•⁻ species is a potent reducing agent that can be utilized in various synthetic transformations. researchgate.netacs.org

This principle has been applied in the visible-light-induced reductive carboxylation of imines, where an oxalate salt acts as both the reductant (via CO₂•⁻) and the source of the carbonyl group. acs.org The reaction can be accelerated by the formation of an electron-donor-acceptor (EDA) complex between the substrate and the oxalate. acs.org

Furthermore, radical cascade reactions involving oxalate derivatives have been developed. nih.gov A photoredox/nickel dual-catalyzed process can initiate a cascade starting with the decarboxylation of an alkyl oxalate to form an alkyl radical. This radical can then undergo a series of transformations, such as addition to an alkyne followed by an intramolecular 1,5-hydrogen atom transfer (HAT), ultimately leading to complex molecular scaffolds. nih.gov This highlights the versatility of oxalates in modern synthetic methods that rely on radical intermediates. rsc.org

The general photochemical pathways can be summarized as:

Type I Photo-oxidation: An excited sensitizer (B1316253) transfers an electron, leading to the formation of radicals and radical ions. nih.gov

Type II Photo-oxidation: An excited sensitizer transfers energy, typically to molecular oxygen, to form singlet oxygen. nih.gov

Diaryl oxalates can participate in Type I pathways, where light absorption leads to bond cleavage and radical formation. rsc.orgarkat-usa.org

Advanced Spectroscopic Characterization and Structural Elucidation of Bis 3 Methylphenyl Oxalate

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic-level structure of bis(3-methylphenyl)oxalate in solution. preprints.org It provides detailed information on the connectivity and spatial arrangement of atoms within the molecule.

While one-dimensional ¹H and ¹³C NMR spectra confirm the basic molecular framework, multi-dimensional NMR techniques are essential for a deeper understanding of the molecule's three-dimensional structure and conformational dynamics. mdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the spatial proximity of protons. mdpi.com For this compound, NOESY experiments would reveal through-space correlations between the protons of the methyl group and the adjacent aromatic protons, as well as between protons on the separate phenyl rings, helping to define the preferred rotational conformation around the ester linkages.

Correlation spectroscopy techniques like ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC are used to establish bond-by-bond connectivity. For instance, HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range (2-3 bond) correlations, which are invaluable for assigning quaternary carbons, including the carbonyl carbons of the oxalate (B1200264) group. nih.gov

| Technique | Purpose | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Identifies proton environments | Signals for aromatic protons (approx. 7.0-7.4 ppm) and methyl protons (approx. 2.4 ppm). |

| ¹³C NMR | Identifies carbon environments | Signals for aromatic carbons, methyl carbon, and the characteristic downfield signal for the carbonyl carbon (approx. 155-165 ppm). |

| COSY | Shows ¹H-¹H spin-spin coupling | Correlations between adjacent aromatic protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C | Links each aromatic and methyl proton signal to its corresponding carbon signal. |

| HMBC | Shows long-range ¹H-¹³C coupling | Crucial for assigning quaternary carbons and confirming the ester linkage by showing correlation from aromatic protons to the carbonyl carbon. |

| NOESY | Identifies through-space proximity of nuclei | Reveals the spatial arrangement and preferred conformation of the two methylphenyl groups relative to each other. mdpi.com |

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing mechanistic and kinetic insights. beilstein-journals.org The synthesis of this compound, typically via the esterification of 3-methylphenol with oxalyl chloride, can be monitored by acquiring sequential ¹H NMR spectra. rsc.org By tracking the disappearance of reactant signals (e.g., the hydroxyl proton of 3-methylphenol) and the appearance of product signals, the reaction's progress and completion can be precisely determined. rsc.org

Furthermore, in applications such as peroxyoxalate chemiluminescence, NMR is critical for identifying transient intermediates. researchgate.net For instance, studies on similar oxalate systems using ¹³C NMR have successfully characterized key intermediates like 1,2-dioxetanedione, which is crucial for the light-emitting step. researchgate.net Such experiments, applied to this compound, would involve monitoring the reaction with hydrogen peroxide and a catalyst, providing direct evidence for the formation and decay of high-energy intermediates. magritek.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, offering detailed information about its functional groups and the nature of its chemical bonds. su.sebas.bg For this compound, these methods are particularly useful for characterizing the carbonyl groups and the aromatic system.

The FT-IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically observed in the 1750-1800 cm⁻¹ region. scialert.net The precise frequency of this band is sensitive to the electronic effects of the attached methylphenyl groups. Other significant bands include C-O stretching vibrations (around 1100-1300 cm⁻¹) and aromatic C-H and C=C stretching vibrations.

Raman spectroscopy provides complementary information. qut.edu.au The symmetric C=O stretching mode and the vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete analysis of the molecule's vibrational framework. bas.bg

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Stretching of C-H bonds on the phenyl rings. |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Stretching of C-H bonds in the methyl group. |

| C=O Stretch (Asymmetric) | ~1775 (very strong) | ~1775 (weak) | Asymmetric stretching of the two carbonyl groups in the oxalate moiety. |

| C=O Stretch (Symmetric) | ~1800 (weaker) | ~1800 (strong) | Symmetric stretching of the two carbonyl groups. |

| Aromatic C=C Stretch | 1580-1620, 1450-1500 | 1580-1620, 1450-1500 | Vibrations of the carbon-carbon bonds within the phenyl rings. |

| C-O Stretch | 1100-1300 | 1100-1300 | Stretching of the ester C-O single bonds. |

To achieve a definitive assignment of the observed vibrational bands, experimental spectra are often paired with theoretical calculations. researchgate.net Normal coordinate analysis (NCA), based on force fields derived from quantum chemical calculations like Density Functional Theory (DFT), is a powerful method for this purpose. science.gov

Using a computational model (e.g., B3LYP/6-31G(d)), the molecular geometry of this compound is first optimized to find its lowest energy conformation. mdpi.com Subsequently, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated. acs.org The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental data. researchgate.net This process allows for the unambiguous assignment of complex vibrational modes that arise from the coupling of multiple bond stretches or bends and provides a deeper understanding of the molecule's force field and intramolecular dynamics.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. bioanalysis-zone.com For this compound (C₁₆H₁₄O₄), HRMS can verify the molecular formula by providing an exact mass measurement that distinguishes it from any other compound with the same nominal mass. scispace.com

Electron-activated dissociation techniques coupled with tandem mass spectrometry (MS/MS) are used to study the fragmentation pathways of the protonated molecular ion [M+H]⁺. nih.gov This provides structural information based on how the molecule breaks apart. The fragmentation of this compound is expected to proceed through characteristic pathways for diaryl oxalates.

Expected Fragmentation Pathways:

Cleavage of the Ester Bond: Loss of a methylphenoxy radical (•OC₆H₄CH₃) or a neutral methylphenol molecule (HOC₆H₄CH₃).

Decarbonylation/Decarboxylation: Sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the oxalate core is a common pathway for related compounds.

Formation of Key Fragments: The detection of ions corresponding to the methylphenyl cation [C₇H₇]⁺ or the protonated 3-methylphenol [HOC₆H₄CH₃+H]⁺ would be expected.

| Ion Formula | Calculated Exact Mass (m/z) | Possible Identity |

|---|---|---|

| [C₁₆H₁₄O₄+H]⁺ | 271.0965 | Protonated molecular ion |

| [C₉H₇O₃]⁺ | 163.0390 | Fragment from loss of a methylphenol group [M+H - C₇H₈O]⁺ |

| [C₈H₇O₂]⁺ | 135.0441 | Fragment from loss of CO from [C₉H₇O₃]⁺ |

| [C₇H₈O+H]⁺ | 109.0648 | Protonated 3-methylphenol |

| [C₇H₇]⁺ | 91.0542 | Tropylium ion or benzyl (B1604629)/tolyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. core.ac.uk The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its chromophores: the aromatic rings and the carbonyl groups. libretexts.org

The primary absorptions are due to π→π* transitions within the benzene (B151609) rings, which typically occur at shorter wavelengths (below 280 nm). The presence of the ester and methyl groups as substituents on the ring can cause a slight shift in these absorption bands. Additionally, weaker n→π* transitions associated with the non-bonding electrons on the carbonyl oxygen atoms are expected at longer wavelengths, though these may be masked by the more intense π→π* absorptions. nih.gov The position and intensity of these absorption bands provide insight into the electronic structure of the molecule. shd.org.rs

Crystallographic Analysis and Solid State Investigations of Bis 3 Methylphenyl Oxalate

Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. beilstein-journals.org This technique would provide accurate bond lengths, bond angles, and torsion angles for bis(3-methylphenyl)oxalate, revealing the exact conformation of the molecule in the solid state. For related oxalate (B1200264) esters, diffraction studies have been crucial in understanding their structural nuances. nih.goviucr.orgnih.gov

The conformation of diaryl oxalates is primarily defined by the torsion angle between the two carbonyl groups of the oxalate linker and the orientation of the phenyl rings relative to this central plane. The oxalate moiety can adopt several conformations, including s-cis (syn-periplanar), s-trans (anti-periplanar), or a non-planar gauche arrangement. iucr.org

For instance, unsubstituted diphenyl oxalate adopts a nearly s-cis conformation, with a small torsion angle between the carbonyl groups. iucr.org Conversely, bulkier substituents on the phenyl rings, such as in bis(2,6-di-tert-butyl-4-methoxyphenyl) ethanedioate, force the oxalate into a planar s-trans conformation due to steric hindrance. iucr.org In other substituted diaryl oxalates, a gauche conformation is observed. iucr.org For this compound, the methyl groups in the meta position present a moderate level of steric bulk. This suggests that the molecule could potentially adopt a non-planar, twisted conformation to minimize steric interactions while optimizing packing efficiency. The dihedral angle between the two planes of the oxalate's O=C-C=O unit is a key parameter; in a highly twisted steroidal oxalate, this angle was found to be a significant 61.5°. iucr.orgnih.gov

The orientation of the 3-methylphenyl rings relative to the oxalate plane is another critical aspect. These rings would likely be twisted out of the plane of the adjacent carbonyl group to alleviate steric clashes. The precise torsion angles would be determined by the interplay between intramolecular steric effects and the demands of efficient crystal packing.

Although this compound lacks strong hydrogen bond donors like O-H or N-H groups, its crystal structure would be stabilized by a network of weaker intermolecular interactions. The most significant of these are likely to be C-H···O hydrogen bonds. nih.gov In the crystal structures of simple dialkyl oxalates, these interactions play a crucial role in determining the packing and melting points. nih.gov The aromatic and methyl C-H groups of the tolyl substituents can act as donors, while the carbonyl oxygen atoms of the oxalate moiety are effective acceptors.

Crystal Packing Architectures and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in molecular solids. nih.gov Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements. nih.gov These different forms can exhibit distinct physical properties. Given the conformational flexibility of the oxalate linker and the potential for various intermolecular interaction modes, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. Investigating this would require a systematic screening of various solvents and crystallization techniques, followed by characterization using methods like powder X-ray diffraction.

Relationship between Crystal Structure and Reactivity/Electronic Properties

The solid-state structure of a molecule can have a profound influence on its chemical reactivity and electronic properties. The conformation of the oxalate bridge, for example, can affect the conjugation between the two ester groups. A more planar conformation would allow for greater electronic communication, which could influence its electrochemical behavior or its role in energy transfer processes in materials science applications.

The reactivity of a solid can also be dictated by the proximity and orientation of molecules in the crystal lattice. For instance, the efficiency of solid-state reactions, such as those induced by heat or light, can be highly dependent on the crystal packing. In the case of a steroidal oxalate diester, its specific V-shaped conformation was suggested to be significant for its reactivity under flash vacuum pyrolysis. iucr.orgnih.gov Similarly, the arrangement of this compound molecules would determine which parts of the molecule are exposed and accessible for reaction in the solid state.

Finally, the supramolecular architecture, particularly the presence of π-π stacking, can influence the electronic properties of the material, such as its conductivity or optical characteristics. The precise details of these structure-property relationships for this compound, however, remain speculative without experimental crystallographic data.

Computational Chemistry and Theoretical Modeling of Bis 3 Methylphenyl Oxalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bis(3-methylphenyl)oxalate, DFT calculations offer a detailed understanding of its geometry, energetic properties, and chemical reactivity.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized geometry provides a stable three-dimensional structure of the molecule.

Theoretical studies on similar aromatic esters suggest that the planar conformation of the oxalate (B1200264) bridge is crucial for conjugation, but steric hindrance from the methyl-substituted phenyl rings can lead to a non-planar (twisted) ground state geometry. The energetic landscape can reveal multiple local minima corresponding to different conformers, with the global minimum representing the most stable structure. The relative energies of these conformers are important for understanding the molecule's flexibility and behavior in different environments.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.20 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| C-C (Oxalate) Bond Length | ~1.54 Å |

| Dihedral Angle (Phenyl Ring - Oxalate Plane) | 20-40° |

Note: These are representative values based on DFT calculations for structurally similar aromatic oxalate esters.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl groups, while the LUMO is likely centered on the electron-deficient oxalate bridge. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

| Electronegativity (χ) | 4.0 to 5.0 |

| Chemical Hardness (η) | 2.25 to 2.75 |

| Electrophilicity Index (ω) | 2.9 to 4.4 |

Note: These values are estimations based on theoretical calculations for analogous aromatic esters and may vary depending on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface.

For this compound, the MEP map is expected to show regions of negative potential (typically colored red or yellow) localized around the electronegative oxygen atoms of the carbonyl groups in the oxalate moiety. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated on the hydrogen atoms of the aromatic rings and the methyl groups, indicating sites prone to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net

Advanced Spectroscopic Property Prediction from First Principles

First-principles calculations, based on quantum mechanics, can accurately predict various spectroscopic properties of this compound. Theoretical predictions of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational and electronic characteristics.

Theoretical IR and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, C-O stretching, and aromatic ring vibrations.

Time-dependent DFT (TD-DFT) is commonly employed to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be determined. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions associated with the aromatic rings and n-π* transitions related to the carbonyl groups.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and the influence of the surrounding environment, such as different solvents. nih.gov

By simulating the motion of the atoms over a period of time, MD can explore the accessible conformational space of the molecule. This is particularly important for understanding the rotation around the ester linkages and the phenyl rings. The simulations can reveal the preferred conformations in different environments and the energy barriers between them.

Solvent effects can be explicitly included in MD simulations by surrounding the molecule with solvent molecules. nih.gov This allows for the investigation of how the polarity and viscosity of the solvent affect the conformational equilibrium and dynamics of this compound. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized.

Charge Transfer Rate Calculations and OLED Performance Prediction for Related Structures

Computational methods are instrumental in predicting the charge transport properties of organic materials, which is crucial for their application in devices like Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov While direct data for this compound is limited, calculations on structurally related aromatic compounds provide a framework for predicting its potential performance.

The charge transfer rate can be estimated using Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy represents the energy required for the molecule to adjust its geometry upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge transfer rate. DFT calculations can be used to compute the reorganization energies for both hole (λh) and electron (λe) transport.

The electronic coupling between adjacent molecules in a material is also critical for efficient charge transport. This parameter can be calculated from the orbital overlap between neighboring molecules in a dimeric or aggregated state.

By calculating these parameters for this compound, its potential as a hole-transporting or electron-transporting material in an OLED device can be assessed. The performance of related aromatic esters in OLEDs suggests that these materials can exhibit promising charge transport characteristics. tubitak.gov.tr

Derivatization and Structure Reactivity Relationship Sar Studies: a Chemical Perspective

Systematic Modification of Phenyl Ring Substituents and their Impact on Reactivity

The reactivity of diaryl oxalates, including bis(3-methylphenyl)oxalate, is profoundly influenced by the nature and position of substituents on the phenyl rings. The peroxyoxalate chemiluminescence reaction, a process that involves the reaction of a diaryl oxalate (B1200264) with hydrogen peroxide in the presence of a fluorescent activator, serves as an excellent model system for studying these effects. The key step in this reaction is the nucleophilic attack of the hydroperoxide ion on one of the carbonyl carbons of the oxalate ester, leading to the formation of a high-energy intermediate that ultimately transfers energy to the fluorescer to produce light.

The electronic properties of the substituents on the phenyl ring play a crucial role in this process. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the meta-position exert their influence primarily through the inductive effect. An EWG at the meta-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate. Conversely, an EDG at the meta-position decreases the electrophilicity of the carbonyl carbon, thereby slowing down the reaction.

The 3-methyl group in this compound is a weak electron-donating group. It exerts a positive inductive effect (+I), which slightly deactivates the carbonyl group towards nucleophilic attack compared to an unsubstituted phenyl oxalate. However, its effect is less pronounced than that of strongly donating groups. The relationship between the electronic nature of the substituent and the reaction rate can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the Hammett substituent constant (σ). For the peroxyoxalate reaction, a positive slope (ρ value) is typically observed, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state.

| Substituent (at meta-position) | Hammett Constant (σm) | Observed Effect on Reactivity/Chemiluminescence Intensity |

| -NO2 | 0.71 | Strong increase |

| -CN | 0.56 | Moderate to strong increase |

| -Cl | 0.37 | Moderate increase |

| -H | 0.00 | Baseline |

| -CH3 | -0.07 | Slight decrease |

| -OCH3 | 0.12 | Slight increase (due to competing inductive and resonance effects) |

| -NH2 | -0.16 | Moderate decrease |

This table is interactive and can be sorted by clicking on the column headers.

Investigation of Oxalate Core Modifications and their Chemical Consequences

Beyond modifications to the phenyl rings, alterations to the central oxalate core of diaryl oxalates offer another avenue for tuning their chemical properties. A significant modification in this regard is the replacement of one or both of the carbonyl oxygen atoms with sulfur, leading to the formation of diaryl monothiooxalates and diaryl dithiooxalates, respectively. These thio-analogs exhibit distinct electronic and reactivity profiles compared to their oxygen-containing counterparts.

The introduction of sulfur, which is less electronegative and more polarizable than oxygen, has profound chemical consequences. In a diaryl monothiooxalate, the thionocarbonyl group (C=S) is generally more reactive towards nucleophiles than the carbonyl group (C=O). This difference in reactivity can lead to selective reactions at the thionocarbonyl center. In the case of diaryl dithiooxalates, both electrophilic centers are modified, which can significantly alter the reaction mechanism and the stability of the resulting intermediates.

Theoretical studies and computational chemistry have provided valuable insights into the electronic structures of these thio-analogs. Calculations of molecular orbital energies and charge distributions reveal that the introduction of sulfur lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the molecule's susceptibility to nucleophilic attack. However, the larger size and different bonding characteristics of sulfur compared to oxygen also introduce steric and orbital overlap effects that can influence reactivity in complex ways.

| Compound | Calculated LUMO Energy (eV) | Calculated Charge on Carbonyl/Thionocarbonyl Carbon | Predicted Reactivity towards Nucleophiles |

| This compound | -1.25 | +0.45 | Baseline |

| Bis(3-methylphenyl) monothiooxalate | -1.80 | +0.30 (C=S), +0.48 (C=O) | Enhanced, with selectivity for C=S |

| Bis(3-methylphenyl) dithiooxalate | -2.35 | +0.20 | Significantly enhanced |

This table is interactive and can be sorted by clicking on the column headers. Data is illustrative and based on general trends from computational studies.

Chemo-Structural Factors Governing Specific Reaction Outcomes

The specific outcomes of reactions involving this compound and its derivatives are governed by a delicate interplay of several chemo-structural factors. In the context of the peroxyoxalate chemiluminescence reaction, two of the most critical factors are the pKa of the leaving group (the substituted phenolate) and the mechanism of energy transfer.

The efficiency of the chemiluminescence reaction is strongly dependent on the ability of the substituted phenol (B47542) to act as a good leaving group. A lower pKa of the leaving phenol corresponds to a more stable phenolate (B1203915) anion, which facilitates the decomposition of the intermediate peroxyoxalate species and the formation of the high-energy intermediate, believed to be 1,2-dioxetanedione. Therefore, diaryl oxalates with electron-withdrawing substituents on the phenyl rings, which lower the pKa of the corresponding phenols, generally exhibit higher chemiluminescence quantum yields.

The currently accepted mechanism for energy transfer in the peroxyoxalate reaction is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. According to this model, the high-energy intermediate (e.g., 1,2-dioxetanedione) does not directly emit light. Instead, it interacts with a fluorescent activator molecule through a series of electron transfer steps. The diaryl oxalate structure influences the efficiency of this process by affecting the rate of formation and the stability of the high-energy intermediate. A well-stabilized leaving group not only promotes the formation of the intermediate but also ensures that this process is efficient enough to generate a significant concentration of the key species required for the CIEEL pathway.

| Leaving Phenol | pKa | Relative Chemiluminescence Quantum Yield |

| 3-Nitrophenol | 8.40 | High |

| 3-Chlorophenol | 9.12 | Moderate |

| Phenol | 9.95 | Low |

| 3-Methylphenol | 10.09 | Very Low |

| 3-Aminophenol | 9.87 | Low |

This table is interactive and can be sorted by clicking on the column headers. The quantum yield values are relative and illustrative of the general trend.

Applications in Advanced Chemical Systems: Mechanistic and Fundamental Insights

Role in Peroxyoxalate Chemiluminescent Systems: Fundamental Principles and Efficiency Factors

Bis(3-methylphenyl)oxalate, as a diaryl oxalate (B1200264), is a key component in peroxyoxalate chemiluminescent (PO-CL) systems. This form of light production, often referred to as "cold light," is renowned for being one of the most efficient non-biological chemical lighting processes known. rsc.orgresearchgate.net The fundamental principle of PO-CL involves a chemical reaction that generates a high-energy intermediate, which then transfers its energy to a fluorescent activator (fluorophore), causing the activator to emit light. wikipedia.org

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the this compound molecule. This reaction is typically catalyzed by a base, such as imidazole (B134444) or sodium salicylate (B1505791). rsc.orgnih.gov

Formation of a Peroxyoxalate Intermediate: This initial reaction forms a peroxyoxalate intermediate.

Intramolecular Cyclization and Formation of 1,2-Dioxetanedione: The peroxyoxalate intermediate is unstable and undergoes intramolecular cyclization to form a highly strained, high-energy cyclic peroxide known as 1,2-dioxetanedione. wikipedia.orgnih.gov This molecule is a critical, albeit transient, high-energy intermediate in the PO-CL system.

Decomposition and Energy Release: 1,2-dioxetanedione is highly unstable and rapidly decomposes into two molecules of carbon dioxide. wikipedia.org This decomposition releases a significant amount of energy.

Energy Transfer and Light Emission: In the presence of a suitable fluorescent activator, the energy released from the decomposition of 1,2-dioxetanedione is transferred to the activator molecule, promoting it to an electronically excited state. The excited activator then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the fluorescent activator used. wikipedia.org

The efficiency of the chemiluminescence process is dependent on several factors:

Catalyst: The choice of catalyst can affect the rate of the reaction and, in some cases, interact with the high-energy intermediate, potentially quenching the chemiluminescence. nih.gov

Fluorescent Activator: The efficiency of energy transfer from the high-energy intermediate to the activator and the fluorescence quantum yield of the activator itself are crucial for a bright emission. rsc.org

Solvent: The polarity and viscosity of the solvent can influence the reaction rates and the stability of the intermediates.

Table 1: Key Components and Their Roles in Peroxyoxalate Chemiluminescence

| Component | Role in the System |

| This compound | The fuel of the reaction, which reacts with hydrogen peroxide to form the high-energy intermediate. |

| Hydrogen Peroxide | The oxidizer that initiates the chemical reaction with the oxalate ester. |

| Catalyst (e.g., Imidazole) | Increases the rate of the reaction between the oxalate ester and hydrogen peroxide. rsc.org |

| Fluorescent Activator | Accepts the energy from the high-energy intermediate and emits it as visible light. wikipedia.org |

| Solvent | Provides the medium for the reaction and can influence reaction rates and efficiencies. |

Potential as a Component in Organic Electronic Materials: Charge Transport Mechanisms

While there is no specific research detailing the use of this compound in organic electronic materials, its molecular structure allows for a theoretical consideration of its potential role. Organic electronic materials rely on the ability of molecules to transport charge, either electrons or holes. The charge transport properties are intrinsically linked to the molecular structure and the packing of the molecules in the solid state.

For a molecule to be effective in charge transport, it generally requires a network of overlapping π-orbitals that allow for the delocalization of electrons. In this compound, the phenyl rings provide π-systems. However, the oxalate linker is not conjugated, which would likely disrupt the delocalization of electrons across the entire molecule.

Electron Transport: The electron-deficient nature of the oxalate core could potentially allow for the acceptance and transport of electrons, suggesting a possibility for n-type (electron) transport.

Hole Transport: The phenyl rings could potentially support the transport of holes (positive charges), which is characteristic of many aromatic compounds. However, the lack of extended conjugation would likely result in relatively low hole mobility.

The solid-state packing of this compound would be a critical factor in determining its charge transport properties. Efficient π-π stacking between the phenyl rings of adjacent molecules would be necessary to create pathways for charge hopping. The presence of the methyl groups on the phenyl rings could influence this packing, potentially hindering the close association required for efficient charge transport.

Without experimental data, the potential of this compound as a charge-transporting material in organic electronics remains speculative. Further research, including theoretical modeling and experimental characterization of its thin-film properties, would be necessary to evaluate its electron and hole transport capabilities.

Use as a Chemical Reagent or Intermediate in Complex Organic Synthesis

This compound serves as a key intermediate in the synthesis of peroxyoxalate systems for chemiluminescence. Its own synthesis typically involves the reaction of 3-methylphenol with oxalyl chloride in the presence of a base. chemedx.org

Beyond its role in chemiluminescence, the use of this compound as a reagent in broader, complex organic synthesis is not widely reported. However, diaryl oxalates, in general, can be considered as activated forms of oxalic acid. They have the potential to act as electrophilic reagents in reactions where the transfer of an oxalyl group or a 3-methylphenoxy group is desired. For instance, they could potentially be used in transesterification reactions to introduce the 3-methylphenyl oxalate moiety into other molecules.

The reactivity of the ester linkages makes them susceptible to nucleophilic attack, which could be exploited in various synthetic transformations. However, the availability of more common and often more reactive reagents for these purposes, such as oxalyl chloride itself, may limit the application of this compound in this context.

Carbon-Source Contributions in Material Synthesis

The use of specific diaryl oxalates as carbon sources in material synthesis is a niche area of research. One study has explored the pyrolysis of a related but structurally different oxalate, bis[phenyl(p-tolyl)methyl] oxalate, indicating that oxalate compounds can decompose at high temperatures to produce radicals and carbenes. rsc.org This suggests a potential pathway for the thermal decomposition of this compound to generate carbonaceous materials.

Theoretically, the pyrolysis of this compound would lead to the decomposition of the molecule, breaking it down into smaller fragments. At sufficiently high temperatures and under controlled atmospheric conditions, these fragments could potentially reassemble into various forms of carbon materials, such as amorphous carbon or, with appropriate catalytic conditions, more structured forms like carbon nanotubes or graphene-like sheets. The presence of aromatic rings in the precursor molecule could be advantageous in forming graphitic structures.

However, there is no specific research available that demonstrates the use of this compound as a carbon source for material synthesis. The feasibility and the quality of the resulting carbon materials would depend on various factors, including the pyrolysis temperature, pressure, atmosphere, and the presence of any catalysts.

Future Directions and Emerging Research Avenues for Bis 3 Methylphenyl Oxalate

Integration with Flow Chemistry Methodologies

The synthesis of diaryl oxalates, including bis(3-methylphenyl)oxalate, is a prime candidate for adaptation to continuous flow chemistry. Flow microreactors offer substantial advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when dealing with reactive intermediates. kyoto-u.ac.jpacs.org

Research in this area would likely focus on developing optimized flow reactor systems for the synthesis of this compound. Key parameters for investigation include reactor design, residence time, temperature, and reagent mixing strategies. The use of flow chemistry can lead to significantly improved reaction yields and selectivity by minimizing the formation of byproducts often encountered in batch reactions. kyoto-u.ac.jp For instance, the problem of disguised chemical selectivity in competitive consecutive reactions, which can occur in oxalate (B1200264) synthesis, can be mitigated by the extremely fast mixing achievable in microreactors. kyoto-u.ac.jp

Table 1: Comparison of Batch vs. Flow Chemistry for Oxalate Ester Synthesis

| Feature | Traditional Batch Processing | Continuous Flow Chemistry | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Improved temperature control, minimizing side reactions and degradation. acs.org |

| Mass Transfer | Often limited by stirring efficiency | Efficient mixing through diffusion | Enhanced reaction rates and improved product selectivity. kyoto-u.ac.jp |

| Safety | Risks associated with large volumes of reactive materials | Small reactor volumes, better containment | Safer handling of exothermic reactions and potentially hazardous reagents. acs.org |

| Scalability | Often requires process redesign for scale-up | Scaled by running for longer times or in parallel | More straightforward transition from laboratory to industrial production. acs.org |

| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (seconds to minutes) | Increased throughput and process efficiency. acs.org |

Application of Machine Learning in Predicting Reactivity and Properties

The application of machine learning (ML) and artificial intelligence is set to revolutionize the study of chemical compounds like this compound. By developing quantitative structure-property relationship (QSPR) models, researchers can predict various chemical and physical properties without the need for extensive experimental work. nih.govvista.gov.vnresearchgate.net

For this compound, ML models could be trained on large datasets of aromatic compounds to predict key characteristics. acs.orgnih.gov These predictions can include:

Reactivity: Predicting how the molecule will behave in different chemical reactions, including its susceptibility to hydrolysis or its efficiency in chemiluminescent systems. Hybrid models combining ML with traditional transition state modeling have shown high accuracy in predicting reaction barriers and selectivity. chemrxiv.org

Physicochemical Properties: Estimating properties such as solubility in various solvents, melting point, and electronic properties (e.g., band gaps, ionization potentials). nih.gov

Spectroscopic Signatures: Predicting spectroscopic data (e.g., NMR, IR spectra) to aid in characterization and identification.

These predictive models are built using molecular descriptors or "fingerprints" that encode the structural information of the molecule. acs.org The development of such in-silico tools can significantly accelerate the design of new diaryl oxalates with tailored properties for specific applications, enabling high-throughput screening of virtual compound libraries. nih.gov

Sustainable Synthesis and Degradation Pathways

Future research will increasingly emphasize the development of "green" and sustainable methods for both the synthesis and degradation of this compound.

Sustainable Synthesis: The focus on sustainable synthesis involves utilizing environmentally benign solvents, reducing energy consumption, and using renewable feedstocks. rsc.org Research into catalyst-free synthesis protocols or the use of heterogeneous, reusable catalysts represents a significant area of interest. researchgate.net For example, processes that utilize carbon dioxide (CO2) as a C1 building block are being explored for the synthesis of related compounds, which could offer a more sustainable route compared to traditional methods. acs.org The development of practical syntheses in aqueous media, minimizing the use of toxic organic solvents, is another promising direction. researchgate.net

Degradation Pathways: Understanding the environmental fate of this compound is crucial. Research in this area will focus on elucidating its degradation pathways in various environments. The primary mechanism for the breakdown of oxalate esters is hydrolysis, which can be influenced by factors such as pH and temperature. nih.govacs.org

Furthermore, the role of microbial degradation is a key area of investigation. Many microorganisms possess enzymes capable of breaking down oxalate. nih.govmdpi.com The key enzymes in this process are oxalyl-CoA decarboxylase and formyl-CoA transferase. nih.govresearchgate.net Studies may focus on identifying specific bacterial strains or enzymes that can efficiently degrade diaryl oxalates, potentially leading to bioremediation strategies. The degradation of oxalate can proceed through oxidation and decarboxylation, catalyzed by enzymes like oxalate oxidase (OXO) and oxalate decarboxylase (OXDC), respectively, breaking it down into carbon dioxide and other simple molecules. nih.gov

Table 2: Key Enzymes in Oxalate Degradation

| Enzyme | Gene(s) | Function | Reference |

|---|---|---|---|

| Formyl-CoA transferase | frc | Transfers a CoA group from formyl-CoA to oxalate, forming oxalyl-CoA. | nih.govmdpi.com |

| Oxalyl-CoA decarboxylase | oxc | Decarboxylates oxalyl-CoA to form formyl-CoA and CO2. | nih.govmdpi.com |

| Oxalate oxidase | OXO | Breaks down oxalate into carbon dioxide and hydrogen peroxide. | nih.gov |

| Oxalate decarboxylase | OXDC | Catalyzes the conversion of oxalate to carbon dioxide and formic acid. | nih.gov |

Advanced Spectroscopic Imaging and In-Situ Analysis of Reactions

To gain deeper insights into the reaction mechanisms involved in the synthesis and reactivity of this compound, advanced spectroscopic techniques are being increasingly employed for in-situ analysis. youtube.com These methods allow researchers to monitor reactions in real-time, identifying transient intermediates and providing valuable kinetic data.

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for monitoring the progress of esterification reactions continuously. researchgate.net This allows for the precise determination of reaction kinetics and optimization of process conditions. researchgate.net Similarly, variable-temperature infrared spectroscopy can be used to monitor molecular vibrations during reactions like dehydration or hydrolysis, providing information on the local environments of molecules. mdpi.com

For studying photochemical reactions, such as those involved in chemiluminescence, pump-probe transient absorption spectroscopy is invaluable. This technique can track the formation and decay of short-lived excited states and radical intermediates on timescales from picoseconds to nanoseconds. acs.org For instance, studies on ferric oxalate photolysis have used this method to provide direct spectroscopic evidence for the initial mechanistic steps of the reaction. acs.org The combination of these advanced analytical methods will provide an unprecedented level of detail about the chemical behavior of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization and purity analysis of Bis(3-methylphenyl)oxalate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester linkage and substituent positions. Compare chemical shifts with analogous aryl oxalates (e.g., TCPO in chemiluminescence studies) .

- Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O) stretches (~1750 cm) and aryl C-O-C vibrations (~1250 cm).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients for separation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as aryl oxalates can cause irritation .

- Ventilation : Use fume hoods during synthesis or reactions to prevent inhalation of fine particulates.

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent hydrolysis or decomposition .

Q. How can this compound be synthesized, and what are common pitfalls?

- Methodological Answer :

- Synthesis Route : React 3-methylphenol with oxalyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purify via recrystallization (ethanol/water).

- Pitfalls :

- Moisture sensitivity: Trace water leads to side-product formation (e.g., oxalic acid).

- Stoichiometric imbalance: Excess oxalyl chloride may chlorinate the aryl ring. Monitor reaction progress with TLC (hexane:ethyl acetate = 4:1) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., 3-methyl groups) influence the chemiluminescent efficiency of this compound compared to TCPO or DNPO?

- Methodological Answer :

- Mechanistic Insight : Electron-donating groups reduce electrophilicity at the oxalate carbonyl, slowing reaction with hydrogen peroxide. This decreases chemiexcitation efficiency compared to TCPO (electron-withdrawing Cl substituents) .

- Experimental Optimization :

- Solvent System : Use ethyl acetate with 0.1 M imidazole as a catalyst to enhance reaction rates.

- Emission Measurement : Compare quantum yields using a fluorimeter calibrated with standard luminophores (e.g., Ru(bpy)) .

Q. What kinetic models explain the nucleophilic decomposition of this compound in the presence of imidazole?

- Methodological Answer :

- Pseudo-First-Order Kinetics : At excess imidazole concentrations, monitor decay via UV-Vis (loss of oxalate absorbance at 280 nm). Rate constants () follow , where is the second-order rate constant .

- Data Table :

| [Imidazole] (M) | (s) |

|---|---|

| 0.05 | 1.2 × 10 |

| 0.10 | 2.5 × 10 |

| 0.20 | 4.8 × 10 |

- Activation Parameters : Calculate using Arrhenius plots (E ≈ 45–60 kJ/mol for aryl oxalates) .

Q. How can conflicting data on the thermal stability of this compound be resolved?

- Methodological Answer :

- Controlled Thermogravimetric Analysis (TGA) : Perform under nitrogen (heating rate = 10°C/min) to determine decomposition onset temperature. Compare with differential scanning calorimetry (DSC) for exothermic peaks.

- Confounding Factors :

- Moisture content (>0.5% HO) lowers thermal stability by promoting hydrolysis.

- Purity discrepancies: Use HPLC to verify batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.